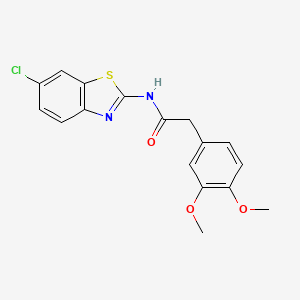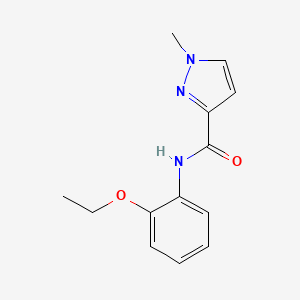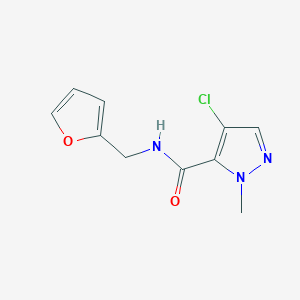![molecular formula C22H20N2O3S B3481562 N-[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-9H-xanthene-9-carboxamide](/img/structure/B3481562.png)
N-[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-9H-xanthene-9-carboxamide
説明
N-[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-9H-xanthene-9-carboxamide, commonly known as XTT, is a yellow-colored compound that is widely used in scientific research. It is a tetrazolium salt that is used to measure cell viability and proliferation in various biological systems. The compound is soluble in water and has a molecular weight of 319.4 g/mol.
作用機序
The mechanism of action of XTT involves the reduction of the tetrazolium salt to formazan by cellular enzymes. The amount of formazan produced is directly proportional to the number of viable cells in the sample. XTT is a colorimetric assay that can be easily quantified using a spectrophotometer.
Biochemical and Physiological Effects:
XTT has no known biochemical or physiological effects on cells. It is a non-toxic compound that is only metabolized by cellular enzymes to formazan.
実験室実験の利点と制限
One of the main advantages of XTT is its high sensitivity and specificity. It is a highly reproducible assay that can be easily automated for high-throughput screening. Additionally, XTT is a non-radioactive assay that does not require the use of hazardous materials.
One of the limitations of XTT is its susceptibility to interference from various compounds, such as phenolic compounds and vitamin C. Additionally, XTT is sensitive to pH changes and requires a controlled environment for accurate results.
将来の方向性
There are several future directions for the use of XTT in scientific research. One potential area of research is the development of XTT-based assays for the detection of viral infections. Another area of research is the use of XTT in the study of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, XTT could be used in the development of new antimicrobial agents for the treatment of bacterial and fungal infections.
Conclusion:
In conclusion, XTT is a versatile compound that is widely used in scientific research. It is a highly sensitive and specific assay that can be easily automated for high-throughput screening. While XTT has some limitations, it remains a valuable tool in the study of cell viability and proliferation. With continued research, XTT has the potential to make significant contributions to the fields of medicine and biology.
科学的研究の応用
XTT is widely used in scientific research to measure cell viability and proliferation. It is particularly useful in the study of cancer cells, where it is used to screen potential anticancer drugs. XTT is also used in the study of bacterial and fungal infections, where it is used to evaluate the efficacy of antimicrobial agents. Additionally, XTT is used in the study of oxidative stress, where it is used to measure the antioxidant capacity of various compounds.
特性
IUPAC Name |
N-(3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)-9H-xanthene-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3S/c1-3-13-12(2)28-22(19(13)20(23)25)24-21(26)18-14-8-4-6-10-16(14)27-17-11-7-5-9-15(17)18/h4-11,18H,3H2,1-2H3,(H2,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSTLRDZUXNATJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)N)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(aminosulfonyl)phenyl]-2-(4-methylphenyl)-4-quinolinecarboxamide](/img/structure/B3481484.png)

![5-[(3-bromobenzoyl)amino]-4-cyano-N,N-diethyl-3-methyl-2-thiophenecarboxamide](/img/structure/B3481495.png)
![5-(4-bromophenyl)-3-[(4-methyl-1-piperazinyl)carbonyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3481499.png)

![methyl 2-[(2,3-difluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3481529.png)

![1-(3-chlorophenyl)-4-[(4-iodo-1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B3481542.png)
![isopropyl 2-[(2-pyrazinylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B3481550.png)
![3-({[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}amino)benzoic acid](/img/structure/B3481558.png)


![N-[2-(aminocarbonyl)phenyl]-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide](/img/structure/B3481582.png)
![2-(5-methyl-2-thienyl)-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide](/img/structure/B3481583.png)